2-trifluoromethanesulfonylbenzoic acid
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Overview
Description
2-trifluoromethanesulfonylbenzoic acid is a chemical compound with the molecular formula C8H5F3O4S and a molecular weight of 254.18 g/mol . This compound is known for its unique trifluoromethylsulfonyl group, which imparts distinct chemical properties and reactivity. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of benzoic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is usually carried out at low temperatures to prevent decomposition of the reactants and to ensure high yields.
Industrial Production Methods
Industrial production of 2-trifluoromethanesulfonylbenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-trifluoromethanesulfonylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include trifluoromethanesulfonic anhydride, pyridine, and various bases and catalysts. Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in substitution reactions, the trifluoromethylsulfonyl group may be replaced with other functional groups, leading to a variety of substituted benzoic acid derivatives.
Scientific Research Applications
2-trifluoromethanesulfonylbenzoic acid has a wide range of applications in scientific research:
Biology: The compound is used in biochemical studies to investigate the effects of trifluoromethylsulfonyl groups on biological molecules and processes.
Medicine: Research into potential pharmaceutical applications of this compound is ongoing, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-trifluoromethanesulfonylbenzoic acid involves its interaction with molecular targets through its trifluoromethylsulfonyl group. This group is highly electron-withdrawing, which can influence the reactivity and binding properties of the compound. In biological systems, it may interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the sulfonyl group, leading to different reactivity and applications.
2-(Trifluoromethylsulfonyl)phenol: Contains a hydroxyl group instead of a carboxyl group, which affects its chemical properties and uses.
Trifluoromethanesulfonic acid: A strong acid with similar trifluoromethylsulfonyl group but different overall structure and applications.
Uniqueness
2-trifluoromethanesulfonylbenzoic acid is unique due to the presence of both the trifluoromethylsulfonyl group and the carboxyl group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(trifluoromethylsulfonyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O4S/c9-8(10,11)16(14,15)6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBAPQUJOVTVPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79676-59-8 |
Source
|
Record name | 2-trifluoromethanesulfonylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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